molecular formula C19H19FN4 B8814672 7-Fluoro-N-(4-(pyrrolidin-1-ylmethyl)pyridin-2-yl)isoquinolin-3-amine CAS No. 1204701-87-0

7-Fluoro-N-(4-(pyrrolidin-1-ylmethyl)pyridin-2-yl)isoquinolin-3-amine

Cat. No. B8814672
CAS RN: 1204701-87-0
M. Wt: 322.4 g/mol
InChI Key: IZPHGIPLTURXMU-UHFFFAOYSA-N
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Description

7-Fluoro-N-(4-(pyrrolidin-1-ylmethyl)pyridin-2-yl)isoquinolin-3-amine is a useful research compound. Its molecular formula is C19H19FN4 and its molecular weight is 322.4 g/mol. The purity is usually 95%.
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properties

CAS RN

1204701-87-0

Molecular Formula

C19H19FN4

Molecular Weight

322.4 g/mol

IUPAC Name

7-fluoro-N-[4-(pyrrolidin-1-ylmethyl)pyridin-2-yl]isoquinolin-3-amine

InChI

InChI=1S/C19H19FN4/c20-17-4-3-15-11-19(22-12-16(15)10-17)23-18-9-14(5-6-21-18)13-24-7-1-2-8-24/h3-6,9-12H,1-2,7-8,13H2,(H,21,22,23)

InChI Key

IZPHGIPLTURXMU-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)CC2=CC(=NC=C2)NC3=NC=C4C=C(C=CC4=C3)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

Pd2(dba)3(102 mmg, 0.11 mmol) and xantphos (92 mg, 0.16 mmol) were added to a solution of 7-fluoroisoquinolin-3-amine (182 mg, 1.12 mmol) (Preparation C-11), 2-chloro-4-pyrrolidin-1-ylmethyl-pyridine (220 mg, 1.12 mmol) (Preparation B-11) and Cs2CO3 (500 mg, 1.53 mmol) in toluene (50 mL). The suspension was heated under reflux overnight, and THF (50 mL) was added in to dilute the mixture. After filtration, the filtrate was concentrated. The crude material was further purified by silica gel chromatography (EtOAc/Hexane=1/1) and afforded the title compound (115 mg, 31.8% yield) as a yellow solid. 1H NMR (300 MHz, DMSO-d6): 8.94 (s, 1H), 8.42 (s, 1H), 8.27 (d, J=5.4 Hz, 1H), 7.72˜7.77 (m, 2H), 7.33˜7.46 (m, 2H), 7.02 (s, 1H), 6.84 (d, J=5.4 Hz, 1H), 3.59 (s, 2H), 2.55 (m, 4H), 1.81 (m, 4H); MS: m/z 323.1 (M+H+).
Quantity
92 mg
Type
reactant
Reaction Step One
Quantity
182 mg
Type
reactant
Reaction Step One
Quantity
220 mg
Type
reactant
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0.11 mmol
Type
catalyst
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Yield
31.8%

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